(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol
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Overview
Description
(2-Ethyl-2-azaspiro[45]decan-8-yl)methanol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction leads to the formation of the spirocyclic structure, which is then further modified to introduce the hydroxyl group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or other functional groups.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various reduced forms of the spirocyclic structure.
Scientific Research Applications
(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of biologically active compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 8-azaspiro[4.5]decan-8-yl
Uniqueness
(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxyl group at the 8-position. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(2-ethyl-2-azaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C12H23NO/c1-2-13-8-7-12(10-13)5-3-11(9-14)4-6-12/h11,14H,2-10H2,1H3 |
InChI Key |
WACJSZNVIFIBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCC(CC2)CO |
Origin of Product |
United States |
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